molecular formula C10H13Cl2N3 B2850161 2-(Hydrazinylmethyl)quinoline dihydrochloride CAS No. 2059970-35-1

2-(Hydrazinylmethyl)quinoline dihydrochloride

Cat. No.: B2850161
CAS No.: 2059970-35-1
M. Wt: 246.14
InChI Key: UNZCESDFOGIAMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)quinoline dihydrochloride typically involves the reaction of quinoline with hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)quinoline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with aldehyde or carboxylic acid groups, while reduction reactions can produce different hydrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a quinoline ring and a hydrazinylmethyl group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development .

Biological Activity

2-(Hydrazinylmethyl)quinoline dihydrochloride, a hydrazine derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential as an antimicrobial and anticancer agent, alongside its applications in other therapeutic areas. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline ring system, which is known for its ability to interact with various biological targets. The presence of the hydrazine group enhances its reactivity and potential for forming complexes with metal ions, which can influence its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Metal Ion Complexation : The compound can form complexes with metal ions, which may interfere with cellular processes.
  • Inhibition of Cellular Pathways : It has been shown to affect various signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely due to its ability to penetrate bacterial cell membranes and disrupt metabolic processes .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. It has demonstrated effectiveness against several pathogenic bacteria and fungi. For instance, a study reported that derivatives of quinoline with hydrazine groups exhibited potent activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Klebsiella pneumoniae6 µg/mL

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and inhibition of cell cycle progression.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)15

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of several quinoline derivatives, including this compound, against multi-drug resistant bacteria. The results indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics, highlighting its potential as a lead compound for drug development .

Study on Anticancer Properties

In another investigation focusing on the anticancer effects, researchers treated MCF-7 cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This study suggests that the compound could be further explored for its therapeutic potential in cancer treatment .

Properties

IUPAC Name

quinolin-2-ylmethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-12-7-9-6-5-8-3-1-2-4-10(8)13-9;;/h1-6,12H,7,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZCESDFOGIAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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